molecular formula C27H45NO13Si B14340520 2-Benzofuran-1,3-dione;butane-1,3-diol;ethane-1,2-diol;furan-2,5-dione;3-triethoxysilylpropan-1-amine

2-Benzofuran-1,3-dione;butane-1,3-diol;ethane-1,2-diol;furan-2,5-dione;3-triethoxysilylpropan-1-amine

Cat. No.: B14340520
M. Wt: 619.7 g/mol
InChI Key: SSUUSZHZYYUGRE-UHFFFAOYSA-N
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Description

1,3-Isobenzofurandione, polymer with 1,3-butanediol, 1,2-ethanediol and 2,5-furandione, reaction products with 3-(triethoxysilyl)-1-propanamine is a complex polymeric compound. This compound is known for its unique chemical structure and properties, which make it valuable in various industrial and scientific applications. The polymer is formed through the reaction of 1,3-isobenzofurandione, 1,3-butanediol, 1,2-ethanediol, and 2,5-furandione with 3-(triethoxysilyl)-1-propanamine, resulting in a material with enhanced stability and functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the polymerization of 1,3-isobenzofurandione, 1,3-butanediol, 1,2-ethanediol, and 2,5-furandione. The reaction conditions typically include controlled temperatures and the presence of catalysts to facilitate the polymerization process. The final step involves the reaction of the polymer with 3-(triethoxysilyl)-1-propanamine, which introduces silane groups into the polymer structure .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and the properties of the polymer .

Chemical Reactions Analysis

Types of Reactions

1,3-Isobenzofurandione, polymer with 1,3-butanediol, 1,2-ethanediol and 2,5-furandione, reaction products with 3-(triethoxysilyl)-1-propanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized polymers with enhanced stability, while reduction reactions can yield reduced polymers with modified properties .

Scientific Research Applications

1,3-Isobenzofurandione, polymer with 1,3-butanediol, 1,2-ethanediol and 2,5-furandione, reaction products with 3-(triethoxysilyl)-1-propanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The silane groups introduced during the synthesis process enhance the polymer’s reactivity and stability. The compound can form strong bonds with other materials, making it useful in applications requiring durable and stable materials .

Comparison with Similar Compounds

Similar Compounds

    1,3-Isobenzofurandione, polymer with 1,3-butanediol, 1,2-ethanediol and 2,5-furandione: This compound is similar but lacks the silane groups introduced by 3-(triethoxysilyl)-1-propanamine.

    1,2-Ethanediol, polymer with 1,3-butanediol, 2,5-furandione and 1,3-isobenzofurandione: Another similar compound with a different polymer structure

Uniqueness

The uniqueness of 1,3-Isobenzofurandione, polymer with 1,3-butanediol, 1,2-ethanediol and 2,5-furandione, reaction products with 3-(triethoxysilyl)-1-propanamine lies in the presence of silane groups, which enhance its reactivity and stability. This makes it more suitable for applications requiring durable and functional materials compared to similar compounds .

Properties

Molecular Formula

C27H45NO13Si

Molecular Weight

619.7 g/mol

IUPAC Name

2-benzofuran-1,3-dione;butane-1,3-diol;ethane-1,2-diol;furan-2,5-dione;3-triethoxysilylpropan-1-amine

InChI

InChI=1S/C9H23NO3Si.C8H4O3.C4H2O3.C4H10O2.C2H6O2/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;1-4(6)2-3-5;3-1-2-4/h4-10H2,1-3H3;1-4H;1-2H;4-6H,2-3H2,1H3;3-4H,1-2H2

InChI Key

SSUUSZHZYYUGRE-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCN)(OCC)OCC.CC(CCO)O.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(CO)O

Related CAS

102783-83-5

Origin of Product

United States

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